1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)-

Lipophilicity Drug-likeness Physicochemical profiling

1-Benzyl-6-(p-tolyl)-1H-pyrrolo[1,2-a]imidazole (CAS 34657-85-7; molecular formula C20H18N2; molecular weight 286.37 g/mol) is a fully aromatic, bicyclic heterocycle comprising a pyrrole ring ortho-fused to an imidazole ring. The compound features a benzyl substituent at the N-1 position and a p-tolyl (4-methylphenyl) group at the C-6 position of the pyrrolo[1,2-a]imidazole core.

Molecular Formula C20H18N2
Molecular Weight 286.4 g/mol
CAS No. 34657-85-7
Cat. No. B12874962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)-
CAS34657-85-7
Molecular FormulaC20H18N2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)CC4=CC=CC=C4
InChIInChI=1S/C20H18N2/c1-16-7-9-18(10-8-16)19-13-20-21(11-12-22(20)15-19)14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3
InChIKeySANSGBMYIPSHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6-(p-tolyl)-1H-pyrrolo[1,2-a]imidazole (CAS 34657-85-7): A Structurally Defined Heterocyclic Building Block for Medicinal Chemistry


1-Benzyl-6-(p-tolyl)-1H-pyrrolo[1,2-a]imidazole (CAS 34657-85-7; molecular formula C20H18N2; molecular weight 286.37 g/mol) is a fully aromatic, bicyclic heterocycle comprising a pyrrole ring ortho-fused to an imidazole ring . The compound features a benzyl substituent at the N-1 position and a p-tolyl (4-methylphenyl) group at the C-6 position of the pyrrolo[1,2-a]imidazole core. This specific substitution pattern imparts a calculated LogP of approximately 4.76, indicating substantial lipophilicity relative to the unsubstituted parent scaffold (calculated LogP ~1.27) . The compound belongs to the broader pyrrolo[1,2-a]imidazole class, which has been systematically reviewed for synthetic accessibility and diverse biological applications including antimicrobial, antitumor, cognition-enhancing, and plant growth regulatory activities [1].

Why Closely Related 1H-Pyrrolo[1,2-a]imidazole Analogs Cannot Substitute for CAS 34657-85-7 Without Experimental Validation


Within the pyrrolo[1,2-a]imidazole chemotype, even subtle modifications to the N-1 and C-6 substituents produce marked shifts in lipophilicity, electronic character, and biological target engagement that preclude reliable generic substitution [1]. The benzyl group at N-1 and p-tolyl group at C-6 in CAS 34657-85-7 generate a distinct LogP (~4.76) and polar surface area (PSA ~9.34 Ų) profile . In comparison, the N-ethyl/C-6-p-tolyl analog (CAS 37959-37-8, MW 224.30) has a substantially lower molecular weight and different steric profile , while the N-benzyl/C-6-p-methoxyphenyl analog (CAS 37959-42-5, MW 302.37) introduces a hydrogen-bond acceptor that alters solubility and target-binding geometry . Class-level structure–activity relationship (SAR) studies on related pyrrolo[1,2-a]imidazole and pyrrolo[1,2-a]benzimidazole systems demonstrate that the nature and position of aryl substituents govern cytotoxicity, antimicrobial potency, and even enantioselective biological effects [2][3]. Substituting CAS 34657-85-7 with any structural analog without head-to-head comparative data in the specific assay system of interest risks introducing uncharacterized potency losses, selectivity shifts, or physicochemical incompatibilities that can compromise experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-Benzyl-6-(p-tolyl)-1H-pyrrolo[1,2-a]imidazole (CAS 34657-85-7) Versus Structural Analogs


Physicochemical Differentiation: Lipophilicity (LogP) of CAS 34657-85-7 Compared to the Unsubstituted Parent and N-Ethyl Analog

The target compound (CAS 34657-85-7) possesses a calculated LogP of 4.76, which is substantially higher than that of the unsubstituted 1H-pyrrolo[1,2-a]imidazole core (calculated LogP 1.27) . This ~3.5 log unit increase in predicted lipophilicity is attributable to the combined hydrophobic contributions of the N-benzyl and C-6-p-tolyl substituents. In contrast, the N-ethyl/C-6-p-tolyl analog (CAS 37959-37-8, MW 224.30) has a smaller molecular size and lower predicted LogP, reflecting the reduced hydrophobic surface area of the ethyl versus benzyl N-substituent . This LogP differential predicts markedly different membrane permeability and non-specific protein-binding characteristics, which must be accounted for when selecting compounds for cell-based or in vivo assays.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Differentiation: CAS 34657-85-7 Exhibits Low PSA Favorable for Membrane Permeation

CAS 34657-85-7 has a calculated topological polar surface area (TPSA) of 9.34 Ų . This value is significantly lower than that of the unsubstituted 1H-pyrrolo[1,2-a]imidazole core (TPSA 20.20 Ų) , primarily because the N-benzyl and C-6-p-tolyl substituents contribute additional hydrophobic surface without introducing hydrogen-bond donors or acceptors. The N-benzyl/C-6-p-methoxyphenyl analog (CAS 37959-42-5, MW 302.37) carries a methoxy oxygen that increases hydrogen-bond acceptor count and is predicted to raise TPSA relative to the target compound . A TPSA below 60 Ų is generally considered favorable for passive blood–brain barrier penetration; the target compound's TPSA of 9.34 Ų is well within this range.

Polar surface area Membrane permeability CNS drug design

Antimicrobial Activity Potential: Class-Level Evidence for 6-(4-Methylphenyl)-Substituted Pyrrolo[1,2-a]imidazoles

While compound-specific MIC data for CAS 34657-85-7 are not publicly available in the peer-reviewed literature, class-level evidence indicates that 6-(4-methylphenyl)-substituted 1H-pyrrolo[1,2-a]imidazole derivatives can exhibit potent antibacterial activity. A structurally related derivative bearing a 6-(4-methylphenyl) motif has been reported with a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus and 4 µg/mL against Escherichia coli . In a broader series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, several compounds achieved MIC values in the range of 2–4 µg/mL (3.8–12.3 µM) against susceptible bacterial strains [1]. The p-tolyl group at C-6 in CAS 34657-85-7 provides hydrophobic bulk and potential π-stacking interactions that class-level SAR suggests may contribute to membrane disruption or target-binding effects. However, direct head-to-head MIC comparison between CAS 34657-85-7 and its closest analogs has not been published, and this evidence should be regarded as class-level inference rather than compound-specific validation.

Antimicrobial SAR Pyrroloimidazole

Enantioselective Synthesis Accessibility: A Chiral Pyrrolo[1,2-a]imidazole Scaffold via 1,3-Dipolar Cycloaddition

The pyrrolo[1,2-a]imidazole core can be constructed in optically active form via a one-pot cascade terminating in a 1,3-dipolar cycloaddition, starting from optically active 1-benzyl-4-phenyl-4,5-dihydroimidazole [1]. This methodology yields pyrrolo[1,2-a]imidazoles with defined stereochemistry at the ring-junction, and the crystal structure of compound 9g (a representative pyrroloimidazole product) was confirmed by single-crystal X-ray analysis [1]. While CAS 34657-85-7 itself is a fully aromatic, non-chiral member of this class, the availability of enantioselective synthetic routes to related saturated or partially saturated pyrrolo[1,2-a]imidazoles is relevant for procurement strategies: the same N-benzyl dihydroimidazole precursors used in this enantioselective route are structurally analogous to precursors that could yield N-benzyl-substituted analogs of CAS 34657-85-7. In contrast, the N-ethyl analog (CAS 37959-37-8) lacks the benzyl chromophore that facilitates UV-based monitoring during synthesis and purification.

Enantioselective synthesis Cycloaddition Chiral heterocycles

CNS Drug Discovery Relevance: The Pyrrolo[1,2-a]imidazole Scaffold in Cognition Enhancement and Neuroprotection

The pyrrolo[1,2-a]imidazole scaffold has been validated in two distinct CNS-relevant pharmacological contexts. First, a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones demonstrated potent antiamnestic activity in a scopolamine-induced amnesia model (step-through passive avoidance paradigm), with minimal effective doses (MED) between 0.3 and 1 mg/kg following intraperitoneal administration [1]. These compounds integrate the 2-pyrrolidinone and 4-imidazolidinone pharmacophores found in piracetam and oxiracetam, with the acetamide side chain restricted in a folded conformation [1]. Second, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has yielded JNK3 inhibitors where the (S)-enantiomers achieved p38/JNK3 IC50 selectivity ratios of up to 10 and were up to 20-fold more potent than the corresponding (R)-enantiomers . A patent family (WO2004085438, US7544705) explicitly claims bicyclic arylimidazolones with nootropic, neuroprotective, analgesic, and anti-hyperalgesic actions [2]. While CAS 34657-85-7 itself is a fully aromatic member of this class (not a dione or dihydro derivative), the documented CNS activity of closely related dihydro- and tetrahydro-pyrrolo[1,2-a]imidazoles establishes the scaffold's relevance for CNS drug discovery programs.

Cognition enhancer Nootropic Neuroprotection CNS drug discovery

Molecular Weight and Heavy Atom Count Differentiation: CAS 34657-85-7 Occupies a Distinct Physicochemical Space Among Close Analogs

CAS 34657-85-7 (MW 286.37, 22 heavy atoms, C20H18N2) occupies a distinct position in the physicochemical property space of 1H-pyrrolo[1,2-a]imidazole derivatives. The N-ethyl/C-6-p-tolyl analog (CAS 37959-37-8) has MW 224.30 and 17 heavy atoms (C15H16N2), making it a smaller, more fragment-like molecule . The N-benzyl/C-6-p-methoxyphenyl analog (CAS 37959-42-5) has MW 302.37 and 23 heavy atoms (C20H18N2O), introducing a hydrogen-bond acceptor . CAS 34657-85-7 thus sits at an intermediate molecular weight within this closely related series, with the benzyl group contributing additional heavy atoms and lipophilicity without the hydrogen-bonding capacity of the methoxy analog. This MW range (286 Da) falls within typical lead-like criteria (MW ≤350 Da), making it suitable for hit-to-lead optimization campaigns, whereas the N-ethyl analog (MW 224) may be better suited for fragment-based screening approaches.

Molecular weight Heavy atom count Lead-likeness Fragment-based screening

Optimal Research and Industrial Application Scenarios for 1-Benzyl-6-(p-tolyl)-1H-pyrrolo[1,2-a]imidazole (CAS 34657-85-7)


CNS Drug Discovery: Hit-to-Lead Optimization Leveraging the Pyrrolo[1,2-a]imidazole Scaffold's Validated Nootropic and Neuroprotective Profile

CAS 34657-85-7 is optimally deployed as a fully aromatic reference compound within CNS drug discovery programs that explore the structure–activity relationship between scaffold saturation and cognition-enhancing activity. The dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione series has established quantitative in vivo efficacy benchmarks (MED 0.3–1 mg/kg ip in the scopolamine-induced amnesia model) [1], and patent-protected bicyclic arylimidazolones claim nootropic, neuroprotective, and analgesic indications [2]. Incorporating CAS 34657-85-7 into screening cascades alongside saturated analogs enables systematic evaluation of how aromaticity at the pyrrolo[1,2-a]imidazole core affects target engagement, metabolic stability, and CNS penetration—a comparison uniquely enabled by the compound's fully aromatic character and favorable calculated LogP (4.76) and TPSA (9.34 Ų) .

Antimicrobial Screening Libraries: Prioritization Based on 6-(4-Methylphenyl) Substitution Pattern SAR

The 6-(4-methylphenyl) motif present in CAS 34657-85-7 has been associated with antibacterial MIC values of 2–4 µg/mL in related pyrrolo[1,2-a]imidazole chemotypes [1][2]. This compound is suitable for inclusion in antimicrobial screening libraries targeting Gram-positive and Gram-negative pathogens, particularly as part of a systematically substituted analog set designed to probe the contribution of the N-1 substituent (benzyl vs. ethyl vs. methoxybenzyl) to antimicrobial potency. Procurement of CAS 34657-85-7 alongside its N-ethyl (CAS 37959-37-8) and N-benzyl-6-(p-methoxyphenyl) (CAS 37959-42-5) analogs would enable a direct head-to-head MIC comparison that could establish definitive SAR and justify further investment in a specific lead series.

Synthetic Methodology Development: A UV-Active Substrate for Reaction Optimization and Scale-Up Studies

The N-benzyl substituent in CAS 34657-85-7 provides a convenient UV chromophore (characteristic benzyl absorbance at ~254 nm) that facilitates HPLC-based reaction monitoring and preparative purification—a practical advantage over the N-ethyl analog (CAS 37959-37-8) which lacks this chromophore. This feature is particularly valuable in synthetic methodology development programs that use pyrrolo[1,2-a]imidazoles as substrates for further functionalization (e.g., electrophilic aromatic substitution, cross-coupling, or N-debenzylation studies). The N-benzyl group also serves as a latent site for late-stage deprotection (e.g., sodium in liquid ammonia debenzylation), enabling access to the N-unsubstituted pyrrolo[1,2-a]imidazole core for further diversification [1].

Physicochemical Property Benchmarking: A Lead-Like Comparator in Drug-Likeness Profiling Panels

With MW 286.37, LogP 4.76, TPSA 9.34 Ų, and zero H-bond donors or acceptors [1], CAS 34657-85-7 occupies a distinct position in lead-like chemical space—more drug-like than fragment-sized analogs yet lacking the polarity of heteroatom-substituted derivatives. This compound can serve as a physicochemical comparator in drug-likeness profiling panels, particularly for programs evaluating how incremental changes in lipophilicity and polar surface area affect permeability, solubility, and non-specific binding. Its intermediate MW between the N-ethyl analog (MW 224.30) and the N-benzyl-6-(p-methoxyphenyl) analog (MW 302.37) makes it a valuable midpoint reference in property-guided library design [2].

Quote Request

Request a Quote for 1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-tolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.